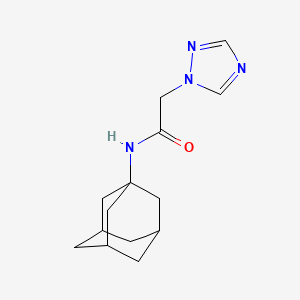![molecular formula C14H19ClN2O B7511686 1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7511686.png)
1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one, commonly known as mCPP, is a psychoactive drug that belongs to the class of phenethylamines. The compound has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
科学的研究の応用
MCPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, obsessive-compulsive disorder, and schizophrenia. The compound has been shown to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine, which are implicated in the pathophysiology of these disorders. MCPP has also been used as a research tool to study the role of these neurotransmitter systems in the brain.
作用機序
The exact mechanism of action of mCPP is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. The compound has been shown to bind to several serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C. The activation of these receptors leads to the modulation of neurotransmitter release and the regulation of various physiological and behavioral processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of mCPP are complex and depend on the dose and route of administration. The compound has been shown to increase the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine, which can lead to changes in mood, cognition, and behavior. MCPP has also been shown to affect various physiological processes, including cardiovascular function, thermoregulation, and gastrointestinal motility.
実験室実験の利点と制限
One of the advantages of using mCPP in lab experiments is its ability to modulate multiple neurotransmitter systems, which can provide insights into the complex interactions between these systems in the brain. However, the use of mCPP in lab experiments also has several limitations. The compound has a narrow therapeutic window and can cause adverse effects at higher doses, which can limit its use in certain experimental paradigms. Additionally, the compound has been shown to have variable effects across different animal species, which can complicate the interpretation of results.
将来の方向性
Future research on mCPP should focus on elucidating its precise mechanism of action and its potential therapeutic applications in various neurological and psychiatric disorders. The development of more selective agonists and antagonists for specific serotonin receptor subtypes could also provide insights into the role of these receptors in the brain. Additionally, the use of mCPP in combination with other psychoactive compounds could provide novel insights into the interactions between different neurotransmitter systems in the brain.
合成法
The synthesis of mCPP involves the reaction between 1-(2-chlorophenyl)piperazine and 2-methylpropan-1-one in the presence of a catalyst. The reaction can be carried out using different methods, including acid-catalyzed condensation, base-catalyzed condensation, and metal-catalyzed coupling. The yield and purity of the final product depend on the reaction conditions and the choice of catalyst.
特性
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11(2)14(18)17-9-7-16(8-10-17)13-6-4-3-5-12(13)15/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPVZWZNIGNNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)
![N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)

![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)
![1-Methyl-3-(2-methylphenyl)-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511673.png)

![1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B7511690.png)

![3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511703.png)
